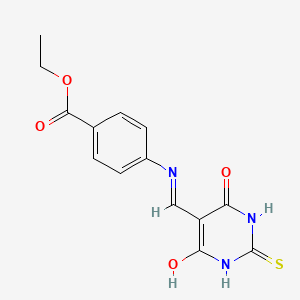

ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)15-7-10-11(18)16-14(22)17-12(10)19/h3-7H,2H2,1H3,(H3,16,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGZWTLRHILWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thioxotetrahydropyrimidine ring: This can be achieved by reacting thiourea with an appropriate diketone under acidic conditions.

Condensation reaction: The thioxotetrahydropyrimidine intermediate is then condensed with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The thioxotetrahydropyrimidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thioxotetrahydropyrimidine ring or the benzoate ester.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being investigated.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoate Moiety

Key analogs differ in the ester group (methyl vs. ethyl) and substituents on the aromatic ring:

- Methyl analogs: and describe methyl benzoate derivatives such as Methyl 4-((3-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Formula 15) and Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Formula 20). Methyl esters generally exhibit lower molecular weight and reduced lipophilicity compared to ethyl esters, which may influence pharmacokinetics .

- Ethyl vs.

Core Heterocyclic Modifications

- Thioxo vs. Trioxo Groups : The target compound contains a 4,6-dioxo-2-thioxo tetrahydropyrimidine core, whereas analogs like Methyl 4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzoate () feature a 2,4,6-trioxo core. The thioxo group introduces sulfur-mediated hydrogen bonding and redox activity, which may enhance interactions with enzymes like α-glucosidase or viral helicases .

- Sulfonamide Derivatives: describes 4-(2-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)ethyl)benzenesulfonamide, where the benzoate ester is replaced with a sulfonamide group. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and higher acidity, which could improve target affinity but reduce bioavailability .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydropyrimidine moiety and an ethyl benzoate group. Its molecular formula is , with a molecular weight of approximately 383.4856 g/mol. The compound exhibits solubility in organic solvents and has a melting point typically between 90 to 94 °C.

Biological Activity

Preliminary studies indicate that ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate may exhibit various biological activities:

- Antimicrobial Activity : Initial assays suggest potential antimicrobial properties, which are common among compounds with similar structural features. The presence of the thiophene ring may enhance its efficacy against bacterial strains.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

- Interaction with Biomolecules : Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is hypothesized to interact with various biomolecules, potentially influencing metabolic pathways and cellular functions.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, suggesting that ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate could act through similar pathways.

- Cellular Signaling Modulation : The compound may modulate signaling pathways associated with inflammation and apoptosis, contributing to its potential therapeutic effects.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of structurally similar compounds found that derivatives containing the thiophene moiety exhibited significant inhibition against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate could similarly possess antimicrobial properties.

Antioxidant Activity

Research on related thiazole derivatives has demonstrated their ability to reduce oxidative stress in cellular models. For instance, a thiazole derivative was shown to protect against ethanol-induced oxidative damage in zebrafish models by enhancing antioxidant defenses and reducing tissue damage . This suggests that ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate may have comparable protective effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Thiophene ring with amino and carboxylic acid groups | Known for its antimicrobial activity |

| 4-Methylthiophene-3-carboxylic acid | Simple thiophene derivative | Used in organic synthesis but lacks complex substituents |

| Ethyl 2-(3-fluorobenzoyl)amino]-4,5-dimethylthiophene | Fluorinated analog with enhanced lipophilicity | Potentially improved bioavailability due to fluorination |

The uniqueness of ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate lies in its intricate combination of functionalities that may confer distinct biological activities not observed in simpler derivatives.

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate, and how are intermediates purified?

The compound is typically synthesized via Knoevenagel condensation between barbituric acid derivatives and aldehyde-containing intermediates. For example, intermediates like methyl benzoate derivatives are condensed with barbituric acid in ethanol/water (1:1) under reflux overnight . Purification involves flash column chromatography using petroleum ether-ethyl acetate (95:5) as the eluent to isolate intermediates. Final products are recrystallized for higher purity. Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic characterization is critical:

- 1H/13C NMR identifies proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiocarbonyl carbons at δ 179–180 ppm) .

- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M-H]⁻ peaks matching theoretical values) .

- X-ray crystallography (where applicable) resolves bond lengths and angles, ensuring correct stereochemistry .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the thiocarbonyl and ester groups. Stability tests via TLC or HPLC every 3–6 months are advised to monitor degradation.

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibitory activity against viral enzymes, and what contradictions may arise in data interpretation?

Enzyme inhibition assays (e.g., helicase activity assays for SARS-CoV-2) measure IC₅₀ values using fluorescence-based ATPase activity tests. For example, thioxopyrimidine derivatives showed selective inhibition of viral helicases at IC₅₀ = 2–5 µM . Contradictions may arise due to:

Q. What strategies are effective for optimizing the compound’s anti-inflammatory activity in transendothelial migration studies?

Modify the thiouracil core and aryl substituents to enhance binding to integrins or adhesion molecules. For example, methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (compound 12) blocked leukocyte migration at IC₅₀ = 2.4 µM without cytotoxicity . Key steps include:

Q. How can computational modeling guide the design of derivatives with enhanced α-glucosidase inhibition?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding modes and electronic properties. For thiobarbituric acid derivatives, docking into α-glucosidase active sites (PDB: 2ZE0) reveals hydrogen bonding with residues like Asp349 and hydrophobic interactions with aromatic moieties . DFT analysis of frontier molecular orbitals (HOMO-LUMO gaps) correlates with inhibitory potency.

Methodological Notes

- Contradiction resolution : Compare enzyme inhibition data across studies using standardized protocols (e.g., ATP concentration in helicase assays).

- Advanced characterization : Use surface plasmon resonance (SPR) to measure binding kinetics for target validation.

- Toxicity thresholds : Prioritize compounds with selectivity indices (SI) >10 (IC₅₀ for target vs. cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.